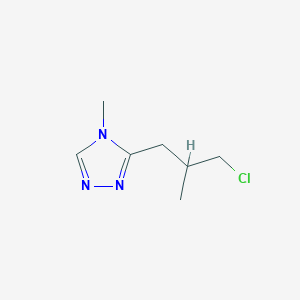
4-(3,5-Dichlorophenyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dichlorophenyl)oxane is an organic compound characterized by the presence of a dichlorophenyl group attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dichlorophenyl)oxane typically involves the reaction of 3,5-dichlorophenol with an appropriate oxane precursor under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 3,5-dichlorophenol is reacted with an oxane derivative in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3,5-Dichlorophenyl)oxane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxane derivatives with additional oxygen functionalities.
Reduction: Reduced oxane compounds with fewer oxygen atoms.
Substitution: Substituted phenyl oxane derivatives with various functional groups.
Applications De Recherche Scientifique
4-(3,5-Dichlorophenyl)oxane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(3,5-Dichlorophenyl)oxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the modulation of cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3,5-Dichlorophenyl oxane derivatives: These compounds share a similar structure but may have different substituents on the oxane ring, leading to variations in their chemical and biological properties.
Dichlorobenzamide derivatives: These compounds contain a dichlorophenyl group attached to an amide moiety, exhibiting different reactivity and applications compared to 4-(3,5-Dichlorophenyl)oxane.
Uniqueness: this compound is unique due to its specific combination of a dichlorophenyl group and an oxane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H12Cl2O |
|---|---|
Poids moléculaire |
231.11 g/mol |
Nom IUPAC |
4-(3,5-dichlorophenyl)oxane |
InChI |
InChI=1S/C11H12Cl2O/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8H,1-4H2 |
Clé InChI |
PPPPMMCXIVHISZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


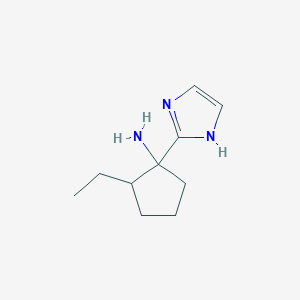
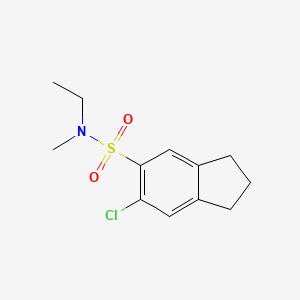

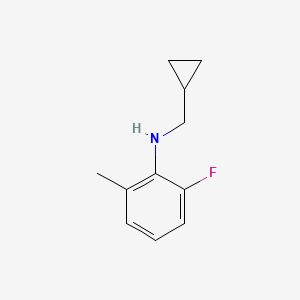
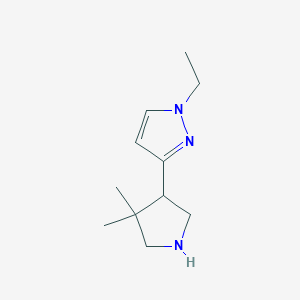
![2-Methyl-4-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13236914.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13236919.png)

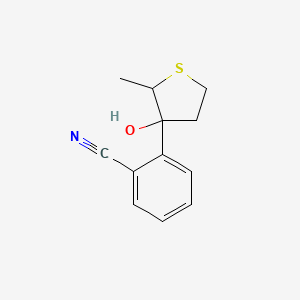
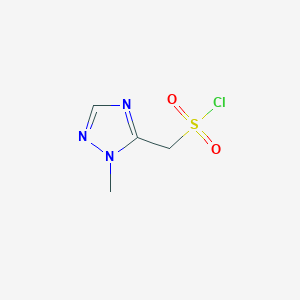

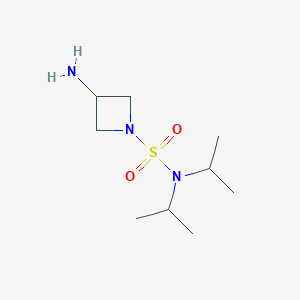
![3-[1-(Aminomethyl)cyclopentyl]azetidin-3-ol](/img/structure/B13236964.png)
